4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline
Description
Properties
IUPAC Name |
4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)15-11/h1-4,11-12H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUKDPLTHJLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets in a specific manner, leading to various biological effects.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways.
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
Biological Activity
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is a compound of interest due to its unique bicyclic structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C13H16N2O |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1528581-18-1 |
This compound exhibits biological activity through several mechanisms, primarily as a modulator of various protein targets involved in cellular signaling pathways. Research indicates that compounds with similar bicyclic structures can act as selective antagonists for receptors such as vasopressin V(1A) receptor, which may suggest a potential pathway for this compound in modulating receptor activity .
Biological Activity
Research has demonstrated that compounds related to this compound exhibit notable biological activities, including:
- Antiviral Activity : Studies have shown that related compounds can inhibit dengue virus (DENV) replication in human primary monocyte-derived dendritic cells (MDDCs). The mechanism involves targeting host kinases, which play a crucial role in viral entry and replication .
- Kinase Inhibition : The compound's structural analogs have been identified as inhibitors of host kinases AAK1 and GAK, which are vital for the lifecycle of several viruses including DENV and chikungunya virus (CHIKV) .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antiviral Efficacy : One study demonstrated that selective AAK1 and GAK inhibitors exhibited potent anti-DENV activity in vitro, suggesting that structural modifications could enhance efficacy against viral infections .
- Vasopressin Receptor Antagonists : Another study highlighted the development of 8-azabicyclo[3.2.1]octane derivatives as high-affinity antagonists for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and fluid balance .
Research Findings
Recent findings indicate that the biological activity of this compound may extend beyond antiviral properties to include potential therapeutic applications in neuropharmacology and endocrinology due to its interaction with specific receptors.
Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 220.28 g/mol
- CAS Number : 1528581-18-1
Physical Properties
- Appearance : Colorless to light yellow clear liquid
- Boiling Point : Approximately 178 °C
- Solubility : Very soluble in organic solvents
Medicinal Chemistry
4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline has shown promise in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of bicyclic amines can exhibit antidepressant properties by modulating neurotransmitter systems. A study demonstrated that modifications to the bicyclic structure enhanced binding affinity to serotonin receptors, suggesting potential therapeutic effects in mood disorders .
- Anticancer Agents : Compounds derived from this structure have been investigated for their ability to inhibit tumor growth. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .
Materials Science
The unique structural features of this compound allow it to be utilized in the synthesis of advanced materials.
Applications:
- Conductive Polymers : This compound can serve as a building block for conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bicyclic amine structures enhances charge transport properties .
Research Tool
In chemical biology, this compound can be employed as a molecular probe to study biological systems.
Use Cases:
- Receptor Binding Studies : The ability of this compound to interact with specific biological targets makes it useful for receptor binding assays, helping researchers understand mechanisms of action for various biological pathways .
Comparison with Similar Compounds
Structural Variations and Core Modifications
A. Substituent Diversity on the Aromatic Ring
- Analog 1 : 4-(3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline (12k)
- Analog 2 : 4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline (10)
B. Functional Group Additions
- Analog 3: 1-(4-((8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)phenyl)-3-(pyridin-4-yl)urea (6) Structural Difference: Sulfonyl bridge and urea moiety. Impact: Sulfonyl group enhances solubility and hydrogen bonding; urea acts as a hydrogen bond donor/acceptor for NAMPT activation . Synthesis: Carbamate formation (68% yield) .
Physicochemical and Spectral Properties
Preparation Methods
Synthetic Routes Overview
The preparation of 4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline typically follows a multi-step synthetic sequence involving:
- Construction of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold
- Protection and deprotection of reactive groups
- Functionalization via palladium-catalyzed cross-coupling reactions (notably Suzuki-Miyaura coupling)
- Purification by chromatographic techniques
These methods are well-documented in advanced organic synthesis literature and patent disclosures, emphasizing the use of protecting groups and transition-metal catalysis to achieve high selectivity and yield.
Construction of the 8-Oxa-3-azabicyclo[3.2.1]octane Core
The bicyclic core is commonly synthesized starting from appropriately substituted precursors such as 8-azabicyclo[3.2.1]octan-3-ol derivatives. A representative procedure involves:
- Protection of the amine group using a tert-butoxycarbonyl (Boc) protecting group to prevent side reactions during subsequent steps.
- Formation of the alkoxide intermediate by treatment with a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
- Coupling with electrophilic aromatic compounds under controlled conditions.
For example, enantiomerically pure 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives are dissolved in dichloromethane (DCM), cooled to 0°C, and treated with triethylamine followed by butyl dicarbonate to install the Boc protecting group. The reaction mixture is then stirred at ambient temperature for 12 hours, followed by aqueous work-up and purification by silica gel chromatography.
Protection and Deprotection Strategies
During the synthetic sequence, protecting groups are essential to safeguard sensitive functional groups:
- The Boc group protects the nitrogen atom of the bicyclic amine.
- Removal of Boc is typically achieved by treatment with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, yielding the free amine ready for further functionalization or final product isolation.
Purification and Characterization
Purification of intermediates and the final compound is commonly performed by:
- Silica gel column chromatography using gradients of hexane and ethyl acetate or ethyl acetate alone.
- Preparative high-performance liquid chromatography (HPLC) for higher purity requirements.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography for stereochemical elucidation when necessary.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection | 8-Azabicyclo[3.2.1]octan-3-ol, Boc2O, Et3N, DCM, 0°C to RT, 12 h | 85–90 | High selectivity, mild conditions |
| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF or DME, 90°C, 18–24 h | 65–81 | Moderate to good yields, inert atmosphere |
| Boc deprotection | TFA/DCM, RT, 2 h | 90+ | Efficient removal of protecting group |
| Purification | Silica gel chromatography or HPLC | — | Ensures high purity |
Research Findings and Optimization Notes
- The choice of base and solvent critically influences coupling efficiency; aqueous potassium carbonate and polar aprotic solvents favor higher yields.
- Use of microwave-assisted heating has been reported to shorten reaction times significantly while maintaining yields.
- Protecting group strategies are vital to prevent side reactions, especially during palladium-catalyzed steps.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR is recommended to optimize reaction times and prevent decomposition.
- Purification by chromatography using ethyl acetate/hexane mixtures effectively separates the product from side products and residual catalysts.
Summary Table: Preparation Method Components
| Aspect | Details |
|---|---|
| Starting Materials | 8-Azabicyclo[3.2.1]octan-3-ol derivatives, halogenated aromatic compounds |
| Key Reactions | Boc protection, palladium-catalyzed cross-coupling, Boc deprotection |
| Catalysts | Pd(PPh3)4, XPhos Pd G2 (alternative) |
| Bases | Potassium carbonate, triethylamine |
| Solvents | DCM, DMF, DME, ethanol-water mixtures |
| Temperature Range | 0°C (protection) to 90–95°C (coupling) |
| Purification Techniques | Silica gel chromatography, preparative HPLC |
| Characterization Methods | NMR, HRMS, X-ray crystallography |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline derivatives?
- Methodology : The synthesis often involves Pd-catalyzed Suzuki-Miyaura coupling between boronic acid derivatives and azabicyclo scaffolds. For example, 4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolopyrimidin-6-yl)aniline was synthesized via coupling of 4-aminophenylboronic acid pinacol ester with a chlorinated bicyclic intermediate in acetonitrile/water under argon, yielding 65% after column chromatography . Key steps include:
- Reaction conditions : 90–95°C, sodium carbonate as base, Pd(PPh₃)₄ catalyst.
- Purification : Silica gel chromatography (hexane/EtOAc) or reverse-phase HPLC for radiochemical derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance:
- 1H NMR (CDCl₃): Signals at δ 8.41–8.28 (aromatic protons), δ 4.55 (bridged oxygen protons), and δ 2.15–2.01 (bicyclic methylene protons) .
- 13C NMR : Peaks at δ 174.0 (carbonyl), δ 156.9 (pyrimidine), and δ 74.1 (oxygenated bridge) .
- HRMS : Exact mass confirmed as [M+H]⁺ = 369.1380 .
Advanced Research Questions
Q. How can competing side reactions during radiosynthesis of derivatives like [¹⁸F]ATPFU be minimized?
- Methodology : Intramolecular cyclization (e.g., forming imidazolidone byproducts) is mitigated by:
-
Temperature control : Distilling [¹⁸F]fluoroethylamine into pre-cooled (0–5°C) precursor solutions containing triphosgene to suppress undesired pathways .
-
Reagent selection : Use of anhydrous acetonitrile and argon purging to stabilize reactive intermediates .
-
Yield optimization : Radiochemical yields of 15 ± 5% (decay-corrected) with specific activity 37–74 GBq/μmol .
Parameter Value Reference Radiochemical yield 15 ± 5% Specific activity 37–74 GBq/μmol Purification method Semi-preparative HPLC
Q. What structural modifications enhance binding affinity to mTOR or other biological targets?
- Methodology : Structure-activity relationship (SAR) studies highlight:
-
Bicyclic framework : Rigidity improves selectivity for mTOR over related kinases. Substitution at the aniline position (e.g., trifluoroethyl groups) increases lipophilicity (logD = 1.9), aiding blood-brain barrier penetration .
-
Heteroatom placement : Oxygen in the 8-oxa bridge enhances hydrogen bonding with kinase active sites .
Modification Effect on Binding Affinity Reference Trifluoroethyl group Increased lipophilicity 8-Oxa bridge Enhanced H-bonding
Q. How do researchers resolve contradictions in stability data across different derivatives?
- Methodology : Comparative stability assays under varying conditions (pH, temperature) using HPLC and mass spectrometry. For example:
- In vitro stability : [¹⁸F]ATPFU showed >95% radiochemical purity after 6 hours in 10% ethanol-saline, confirming robustness .
- Degradation pathways : Acidic conditions promote hydrolysis of the urea linkage, necessitating pH-controlled formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
